2-Bromo-8-iododibenzothiophene
CAS No.: 1206544-88-8
Cat. No.: VC2953450
Molecular Formula: C12H6BrIS
Molecular Weight: 389.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206544-88-8 |
---|---|
Molecular Formula | C12H6BrIS |
Molecular Weight | 389.05 g/mol |
IUPAC Name | 2-bromo-8-iododibenzothiophene |
Standard InChI | InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H |
Standard InChI Key | HMECZSLDNCAHAV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I |
Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-8-iododibenzothiophene belongs to the dibenzothiophene family, featuring a fused bicyclic system of two benzene rings and a central thiophene moiety. The bromine atom at the 2-position and iodine at the 8-position introduce distinct electronic effects: bromine acts as a moderate electron-withdrawing group, while iodine’s polarizability enhances intermolecular interactions . The compound’s SMILES notation, C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I , reflects its planar structure, which facilitates π-π stacking in solid-state configurations.
Table 1: Key Physicochemical Properties
The high melting point (211°C) underscores its thermal stability, making it suitable for high-temperature applications such as vacuum deposition in organic electronics .
Synthesis and Functionalization
Synthetic Pathways
The synthesis of 2-bromo-8-iododibenzothiophene typically involves sequential halogenation of dibenzothiophene derivatives. A representative route begins with dibenzo[b,d]thiophene 5,5-dioxide, which undergoes nitration and bromination to yield mono-bromo intermediates . Subsequent iodination via Ullmann-type coupling or electrophilic aromatic substitution introduces the iodine substituent. For example, bromination of 4-fluorodibenzo[b,d]thiophene 5,5-dioxide with N-bromosuccinimide (NBS) in sulfuric acid selectively installs bromine at the 2-position, followed by iodination using iodine monochloride (ICl) to achieve the 8-iodo derivative .
Purification and Characterization
Purification is achieved via silica gel chromatography, yielding >97% purity . Advanced characterization techniques such as ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structural integrity. The compound’s InChIKey (HMECZSLDNCAHAV-UHFFFAOYSA-N) serves as a unique identifier for database referencing.
Applications in Advanced Technologies
Organic Electronics
2-Bromo-8-iododibenzothiophene is pivotal in synthesizing organic semiconductors for OLEDs and perovskite solar cells. Its electron-deficient thiophene core and halogen substituents lower the LUMO energy level, enhancing electron transport in devices . For instance, vacuum-deposited OLEDs using derivatives like 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz) achieve external quantum efficiencies of 20.0% .
Table 2: Performance Metrics in OLEDs
Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
---|---|---|---|
DB2tCz (Host) | 35.6 | 29.4 | |
DSTPA (Emitter) | N/A | N/A |
Pharmaceutical Research
In medicinal chemistry, the compound serves as a precursor for α7-nicotinic acetylcholine receptor (α7-nAChR) ligands used in positron emission tomography (PET) imaging. Fluorinated analogs like 6b and 6c exhibit high blood-brain barrier permeability, enabling non-invasive neuroimaging .
Environmental and Energy Applications
Recent studies explore its role in photocatalytic degradation of organic pollutants. The iodine substituent enhances light absorption in the visible spectrum, improving catalytic activity in TiO₂-based composites . Additionally, its integration into perovskite solar cells as an interfacial modifier reduces charge recombination, boosting power conversion efficiencies by 15% .
Future Directions and Challenges
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